3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile
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Overview
Description
3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline moiety linked to a benzonitrile group through a diazenyl bridge, with nitro groups at the 3 and 5 positions of the benzonitrile ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile typically involves multi-step organic reactions. One common approach is the diazotization of 8-[(propan-2-yl)amino]quinoline followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro and diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzonitrile: Lacks the quinoline and diazenyl groups, making it less complex.
8-[(propan-2-yl)amino]quinoline: Lacks the nitro and benzonitrile groups, resulting in different reactivity and applications.
Uniqueness
3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both nitro and diazenyl groups, along with the quinoline moiety, allows for versatile reactivity and interactions with various molecular targets.
Properties
CAS No. |
89903-82-2 |
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Molecular Formula |
C19H15N7O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,5-dinitro-2-[[8-(propan-2-ylamino)quinolin-5-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C19H15N7O4/c1-11(2)22-16-6-5-15(14-4-3-7-21-19(14)16)23-24-18-12(10-20)8-13(25(27)28)9-17(18)26(29)30/h3-9,11,22H,1-2H3 |
InChI Key |
KCXQZJOXZFNICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Origin of Product |
United States |
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